molecular formula C9H8F3NO3 B11792184 Methyl 6-methoxy-5-(trifluoromethyl)picolinate

Methyl 6-methoxy-5-(trifluoromethyl)picolinate

Cat. No.: B11792184
M. Wt: 235.16 g/mol
InChI Key: OFRQERDJWDQZAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-5-(trifluoromethyl)picolinate typically involves the esterification of the corresponding picolinic acid derivative. One common method is the reaction of 6-methoxy-5-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-methoxy-5-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-5-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

methyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-15-7-5(9(10,11)12)3-4-6(13-7)8(14)16-2/h3-4H,1-2H3

InChI Key

OFRQERDJWDQZAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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